[(1-methyl-1H-pyrazol-3-yl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
(1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound featuring two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of 1-methyl-1H-pyrazole with a suitable alkyl halide, followed by a coupling reaction with another pyrazole derivative. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methyl groups, using reagents like sodium azide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole derivatives with reduced functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine is used as a building block for synthesizing more complex molecules. It serves as a ligand in coordination chemistry and can form stable complexes with various metals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of (1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazole
- 3-(propan-2-yl)-1H-pyrazole
- 1-methyl-3-(propan-2-yl)-1H-pyrazole
Uniqueness
(1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties. This dual structure can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H21N5 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C13H21N5/c1-10(2)13-7-12(18(4)16-13)9-14-8-11-5-6-17(3)15-11/h5-7,10,14H,8-9H2,1-4H3 |
InChI Key |
CDNMUTQINNYBQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)CNCC2=NN(C=C2)C)C |
Origin of Product |
United States |
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